Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative widely recognized as a key intermediate in synthesizing antibacterial agents such as moxifloxacin and gatifloxacin . Its structure features a cyclopropyl group at position 1, fluorine at position 7, and methoxy at position 8, which collectively enhance its activity against bacterial DNA gyrase and topoisomerase IV. This compound’s ethyl ester moiety improves solubility and serves as a prodrug precursor, facilitating metabolic activation in vivo . Below, we provide a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-10(14(11)19)6-7-12(17)15(13)21-2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVVIHXCRATXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from simpler quinoline derivatives. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents are typically employed.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Functionalized Quinolines: Resulting from substitution reactions.
Scientific Research Applications
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent variations in the quinoline backbone significantly influence pharmacological and physicochemical properties. Key analogues include:
Key Observations :
- Fluorine Substitution: The 6,7-difluoro analogue (similarity score 0.85) exhibits broader-spectrum activity but may increase cytotoxicity compared to the monofluoro target compound .
- Methoxy vs. Nitro Groups : The 8-methoxy group in the target compound improves pharmacokinetics, whereas 8-nitro derivatives (e.g., ) are often intermediates for further functionalization.
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound enhances oral bioavailability, while the carboxylic acid form (e.g., ) is the active metabolite.
Physicochemical Properties
Key Observations :
Biological Activity
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known as Moxifloxacin impurity or Nemonoxacin impurity 12, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16FNO4
- CAS Number : 221221-15-4
- Synonyms : Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester
This compound exhibits its biological activity primarily through its interaction with various enzymes and receptors. The compound's structure allows it to act as a potent inhibitor of specific enzymes, which is crucial for its therapeutic effects.
Enzyme Inhibition
Research indicates that compounds within the quinoline family exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. For instance, related compounds have shown IC50 values ranging from 0.077 to 50.080 μM against AChE . The interaction of ethyl 1-cyclopropyl-7-fluoro-8-methoxy derivatives with these enzymes suggests a potential for cognitive enhancement and neuroprotection.
Antimicrobial Activity
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy derivatives have been studied for their antimicrobial properties. The fluoroquinolone structure is known for its broad-spectrum antibacterial activity. Studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, making them candidates for further development in antibiotic therapies.
Case Studies
- In Vitro Studies on AChE Inhibition :
-
Molecular Docking Studies :
- Molecular docking simulations have revealed that ethyl 1-cyclopropyl derivatives can bind effectively to the active sites of AChE and BChE. This binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme active sites, enhancing their inhibitory potency .
Data Tables
The following table summarizes the biological activities and IC50 values of related compounds:
Q & A
Q. What are the standard synthetic routes for Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
Cyclopropanation : Reacting a precursor (e.g., 7-aminoquinoline) with cyclopropylamine under reflux in DMF to introduce the cyclopropyl group at position 1 .
Fluorination : Using fluorinating agents like Selectfluor® in acetonitrile at room temperature to install fluorine at position 7 .
Methoxy and Ester Incorporation : Methoxylation at position 8 via nucleophilic substitution (e.g., using NaOMe in methanol) and esterification of the carboxylate group using ethanol and H₂SO₄ under reflux .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Cyclopropylamine, DMF, 80°C, 12 h | 65% | |
| Fluorination | Selectfluor®, CH₃CN, RT, 6 h | 72% | |
| Esterification | Ethanol, H₂SO₄, reflux, 8 h | 85% |
Q. How is the molecular structure confirmed using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For this compound:
- Crystal System : Triclinic (space group P1) with unit cell parameters a = 8.234 Å, b = 9.152 Å, c = 10.736 Å, and angles α = 85.6°, β = 81.2°, γ = 74.13° .
- Molecular Packing : Stabilized by intermolecular C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions, confirmed via Hirshfeld surface analysis .
Q. Table 2: Crystallographic Data
| Parameter | Value (SCXRD) |
|---|---|
| Space Group | P1 |
| a (Å) | 8.2339 |
| b (Å) | 9.1523 |
| c (Å) | 10.736 |
| R Factor | 0.060 |
| Data-to-Parameter Ratio | 12.4 |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Methodological Answer: Optimization strategies include:
- Temperature Control : Lowering fluorination temperature to 0°C reduces side reactions (e.g., nitro group reduction) .
- Catalyst Screening : Using Pd/C or CuI for cyclopropanation improves regioselectivity .
- Solvent Effects : Replacing DMF with DMA (dimethylacetamide) increases solubility of intermediates, improving yield by 15% .
Q. Table 3: Optimization Case Study
| Variable | Baseline (Yield) | Optimized (Yield) |
|---|---|---|
| Fluorination Temp. | RT (72%) | 0°C (85%) |
| Catalyst | None | Pd/C (+12%) |
| Solvent | DMF | DMA (+15%) |
Q. How do substituent positions on the quinoline core affect antibacterial activity?
Methodological Answer: Substituent effects are evaluated via:
Structure-Activity Relationship (SAR) :
- Fluorine at C7 : Enhances Gram-negative activity by improving membrane penetration .
- Methoxy at C8 : Reduces cytotoxicity but may decrease potency against Staphylococcus aureus .
Assay Design :
- MIC Testing : Minimum Inhibitory Concentration (MIC) assays against E. coli and S. aureus using broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Q. Table 4: Biological Activity of Derivatives
| Derivative Substituents | MIC (E. coli) | MIC (S. aureus) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| C7-F, C8-OMe (Target Compound) | 0.5 µg/mL | 2.0 µg/mL | >100 µM |
| C6-F, C8-Cl | 1.0 µg/mL | 1.5 µg/mL | 50 µM |
Q. How are contradictions in spectroscopic data resolved during characterization?
Methodological Answer: Contradictions (e.g., ambiguous NMR peaks) are addressed via:
- 2D NMR : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton connectivity .
- Mass Fragmentation : High-resolution MS (HRMS) identifies molecular ions and rules out impurities (e.g., m/z 354.72 for [M+H]⁺) .
- X-ray Validation : SCXRD resolves regiochemical ambiguities, such as confirming methoxy placement at C8 .
Q. What methodologies are used to design derivatives with improved pharmacokinetics?
Methodological Answer: Approaches include:
- Tricyclic Systems : Incorporating pyrrolidine/pyridine rings (e.g., pyrido[2,3-f]quinoxaline) to enhance solubility and bioavailability .
- Prodrug Strategies : Ester-to-acid hydrolysis (e.g., ethyl → carboxylic acid) improves systemic absorption .
- LogP Optimization : Introducing polar groups (e.g., -NH₂) reduces LogP from 2.8 to 1.5, enhancing aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
